Quil A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quil A is a saponin-based adjuvant derived from the bark of the Quillaja saponaria Molina tree, commonly known as the soapbark tree. Saponins are a class of natural glycosides with a distinctive foaming characteristic. This compound is widely used in veterinary vaccines and immunological research due to its potent immunostimulatory properties .

準備方法

Synthetic Routes and Reaction Conditions

Quil A is typically extracted from the bark of the Quillaja saponaria Molina tree. The extraction process involves water extraction followed by purification through high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) . The purified saponins are then lyophilized to obtain a stable, dry powder form .

Industrial Production Methods

In industrial settings, this compound is produced under Good Manufacturing Practice (GMP) conditions to ensure consistency and quality. The process involves the extraction of saponins from the Quillaja saponaria Molina tree, followed by purification and lyophilization . The final product is a lyophilized powder that can be reconstituted with water for use in vaccines and research applications .

化学反応の分析

Types of Reactions

Quil A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the saponin structure to enhance its immunostimulatory properties .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the chemical reactions of this compound include modified saponins with enhanced immunostimulatory properties. These modified saponins are used in various vaccine formulations to improve their efficacy .

科学的研究の応用

Quil A has a wide range of scientific research applications, particularly in the fields of immunology, vaccine development, and veterinary medicine. It is used as an adjuvant in vaccines to enhance the immune response to antigens . This compound is also used in the formulation of immunostimulatory complexes (ISCOMs), which are particulate antigen delivery systems that co-deliver antigens and adjuvants . Additionally, this compound is used in research to study the mechanisms of immune activation and to develop new adjuvant formulations .

作用機序

Quil A exerts its effects by activating both the cell-mediated and antibody-mediated immune responses. When combined with cholesterol and phospholipids to form ISCOMs, this compound can activate a broad range of immune responses to viral, bacterial, parasitic, and tumor antigens . The saponins in this compound interact with the cell membrane, leading to the activation of immune cells and the production of cytokines and chemokines . This creates a local immune environment that enhances the immune response to the antigen .

類似化合物との比較

Quil A is often compared to other saponin-based adjuvants, such as QS-21 and Glabilox. QS-21 is a purified fraction of this compound that has been shown to have potent immunostimulatory properties and is used in human vaccines . Glabilox, derived from Glycyrrhiza glabra, is another saponin-based adjuvant that has shown promise as a safe and effective alternative to this compound . While both QS-21 and Glabilox have similar immunostimulatory properties, this compound is unique in its ability to form ISCOMs, which enhance its efficacy as an adjuvant .

Similar Compounds

QS-21: A purified fraction of this compound with potent immunostimulatory properties.

Glabilox: A saponin-based adjuvant derived from Glycyrrhiza glabra.

This compound stands out due to its ability to form ISCOMs, making it a valuable adjuvant in vaccine formulations .

特性

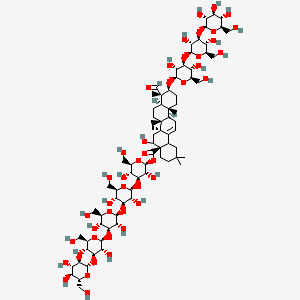

CAS番号 |

66594-14-7 |

|---|---|

分子式 |

C78H126O45 |

分子量 |

1783.8 g/mol |

IUPAC名 |

[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6aS,6bR,8aR,9S,10S,12aR)-10-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C78H126O45/c1-73(2)13-14-78(72(107)123-71-57(106)63(47(96)35(24-86)115-71)122-70-56(105)62(46(95)34(23-85)114-70)121-69-55(104)61(45(94)33(22-84)113-69)120-68-54(103)60(44(93)32(21-83)112-68)118-65-51(100)49(98)41(90)29(18-80)109-65)27(15-73)26-7-8-37-74(3)11-10-39(75(4,25-87)36(74)9-12-76(37,5)77(26,6)16-38(78)88)116-66-52(101)58(42(91)30(19-81)110-66)119-67-53(102)59(43(92)31(20-82)111-67)117-64-50(99)48(97)40(89)28(17-79)108-64/h7,25,27-71,79-86,88-106H,8-24H2,1-6H3/t27?,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40-,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,74+,75+,76-,77-,78-/m1/s1 |

InChIキー |

UZQJVUCHXGYFLQ-AYDHOLPZSA-N |

異性体SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O |

正規SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C(=O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)

![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)

![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)